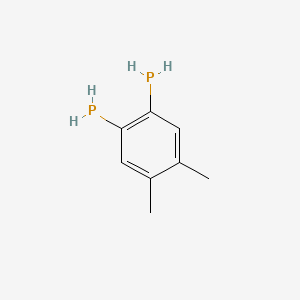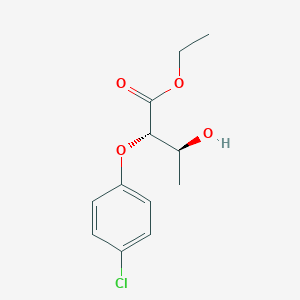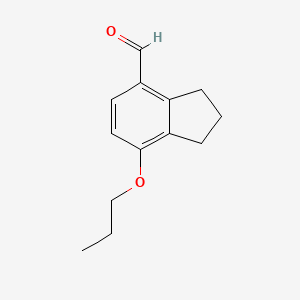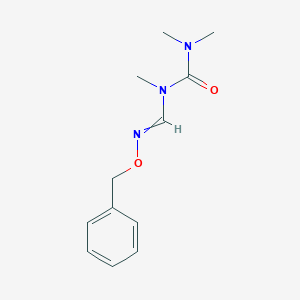
N'-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide is a synthetic organic compound It is characterized by the presence of a benzyloxy group, a dimethylcarbamoyl group, and a methylmethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide typically involves multiple steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
Introduction of the Dimethylcarbamoyl Group: This step may involve the reaction of dimethylamine with a suitable carbonyl compound.
Formation of the Methylmethanimidamide Moiety: This can be synthesized by reacting methylamine with a suitable precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions could target the carbonyl groups within the dimethylcarbamoyl moiety.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions may vary, but typical reagents include halides, acids, or bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide may have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N’-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide: can be compared with other compounds containing benzyloxy, dimethylcarbamoyl, or methylmethanimidamide groups.
N’-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide: may be unique in its specific combination of these functional groups, which could confer distinct chemical and biological properties.
Properties
CAS No. |
652154-45-5 |
|---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1,1,3-trimethyl-3-(phenylmethoxyiminomethyl)urea |
InChI |
InChI=1S/C12H17N3O2/c1-14(2)12(16)15(3)10-13-17-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
DGYSOXYEVIXEJK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C=NOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




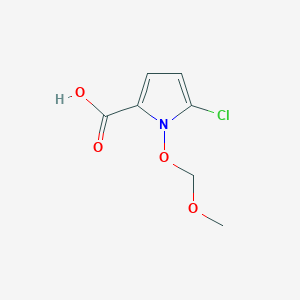
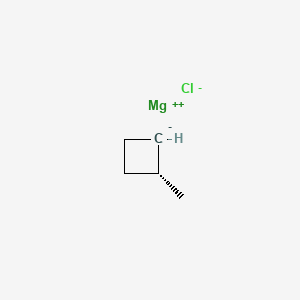
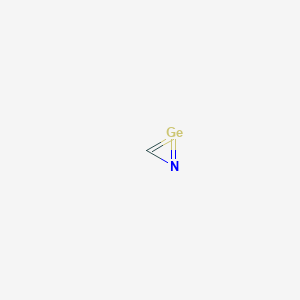

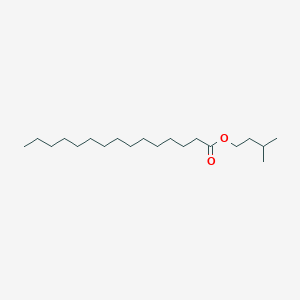
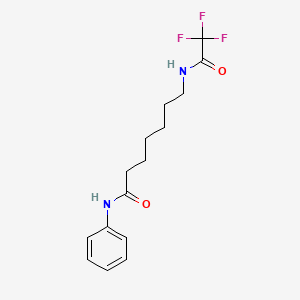
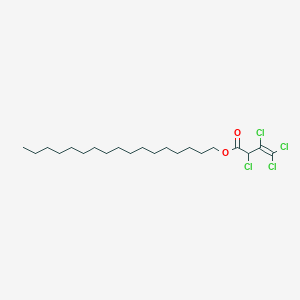
![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)

